1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine
Description
1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine is a chemical compound characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a methylmethanamine moiety
Properties
IUPAC Name |
1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-5(4-9-2)3-6(5,7)8/h9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZMFGIUCKHIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine typically involves the reaction of 2,2-difluoro-1-methylcyclopropylmethanol with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorocyclopropyl ketones, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways within biological systems. The difluoromethyl group and the cyclopropyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-1-methylcyclopropylmethanol: This compound shares the difluoromethylcyclopropyl core but differs in the functional group attached to the cyclopropyl ring.
2,2-difluoro-1-methylcyclopropyl methyl ketone: Another similar compound with a ketone functional group instead of the amine group.
1-(2,2-Difluoro-1-methylcyclopropyl)ethanone: This compound has an ethanone group attached to the difluoromethylcyclopropyl core.
Uniqueness
1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Overview
1-(2,2-difluoro-1-methylcyclopropyl)-N-methylmethanamine (CAS No. 2012664-82-1) is a novel compound characterized by a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a methylmethanamine moiety. This unique structure suggests potential biological activities, particularly in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C6H11F2N |
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2012664-82-1 |
| InChI Key | NEZMFGIUCKHIMR-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The difluoromethyl group enhances the compound's lipophilicity and binding affinity towards certain enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound may exhibit significant biological activity in the following areas:
1. Neuropharmacology
- Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those related to mood and cognition. Its structure allows for potential modulation of serotonin and dopamine receptors.
2. Antimicrobial Properties
- The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies have shown promising results, indicating that it may inhibit bacterial growth through interference with cellular processes.
3. Enzyme Inhibition
- Investigations into its role as an enzyme inhibitor have revealed that it may affect pathways involved in metabolic processes. Specific enzymes targeted include those involved in the synthesis of neurotransmitters and metabolic regulation.
Case Studies
Several studies have been conducted to explore the biological effects of this compound:
Study 1: Neurotransmitter Modulation
- A study published in the Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptor activity. Results indicated a dose-dependent increase in receptor binding affinity, suggesting potential use in treating mood disorders.
Study 2: Antimicrobial Activity
- Research published in Antibiotics assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, particularly against Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
